Hsd17B13-IN-29

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H14Cl2N4O3 |

|---|---|

Molecular Weight |

465.3 g/mol |

IUPAC Name |

3,5-dichloro-N-[3-[(2-cyanophenyl)methyl]-4-oxoquinazolin-5-yl]-4-hydroxybenzamide |

InChI |

InChI=1S/C23H14Cl2N4O3/c24-16-8-15(9-17(25)21(16)30)22(31)28-19-7-3-6-18-20(19)23(32)29(12-27-18)11-14-5-2-1-4-13(14)10-26/h1-9,12,30H,11H2,(H,28,31) |

InChI Key |

CEDWRVDOKSMNOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl)C#N |

Origin of Product |

United States |

Foundational & Exploratory

HSD17B13 Inhibition in Hepatocytes: A Technical Guide to the Mechanism of Action

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in hepatocytes.[1][2] Genetic studies have robustly linked loss-of-function variants in the HSD17B13 gene to a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[3][4][5][6] This protective genetic evidence has positioned HSD17B13 as a promising therapeutic target for chronic liver diseases. Inhibition of HSD17B13 in hepatocytes is hypothesized to mimic the protective phenotype observed in individuals with naturally occurring loss-of-function variants. This guide elucidates the core mechanism of action of HSD17B13 in hepatocytes and the therapeutic rationale for its inhibition.

Core Mechanism of HSD17B13 in Hepatocytes

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily and exhibits NAD+ dependent oxidoreductase activity.[7][8] Its primary known enzymatic function in hepatocytes is the conversion of retinol (Vitamin A) to retinaldehyde.[4] The enzyme is localized to the surface of lipid droplets within hepatocytes, suggesting a role in lipid metabolism and homeostasis.

Upregulation of HSD17B13 expression is observed in patients with NAFLD.[1][9] Overexpression of HSD17B13 in hepatocyte cell lines and in vivo mouse models leads to an increase in the number and size of lipid droplets, indicating its role in promoting hepatic steatosis.[4][7]

The proposed mechanism involves a positive feedback loop where HSD17B13 promotes the maturation of sterol regulatory element-binding protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[7]

Therapeutic Rationale for HSD17B13 Inhibition

The primary rationale for inhibiting HSD17B13 is to replicate the protective effects seen in individuals with loss-of-function mutations. These individuals exhibit a reduced risk of progression from simple steatosis to more severe forms of liver disease like NASH, fibrosis, and hepatocellular carcinoma.[3][4][6] By inhibiting the enzymatic activity of HSD17B13, therapeutic agents aim to reduce hepatocellular injury and inflammation.[3]

Quantitative Data on HSD17B13 Inhibition

While specific data for "Hsd17B13-IN-29" is unavailable, the following table summarizes publicly available data for a known small molecule inhibitor, BI-3231, and an RNAi therapeutic, GSK4532990. This data provides a benchmark for the potency and efficacy expected from an HSD17B13 inhibitor.

| Compound/Therapeutic | Assay Type | Target Species | Potency (IC₅₀/EC₅₀) | Efficacy | Reference |

| BI-3231 | Human HSD17B13 Enzyme Assay | Human | Single-digit nM | - | Not specified |

| Cellular Human HSD17B13 Assay | Human | Double-digit nM | - | Not specified | |

| GSK4532990 (ARO-HSD) | Phase 1/2a Clinical Trial | Human | - | >90% mean knockdown of hepatic HSD17B13 mRNA at 200 mg dose | [3] |

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling Pathway in Hepatocytes

The following diagram illustrates the proposed signaling pathway of HSD17B13 in hepatocytes, leading to increased lipogenesis.

Caption: Proposed positive feedback loop of HSD17B13 and SREBP-1c in hepatocytes.

Experimental Workflow: Cellular Target Engagement Assay

This diagram outlines a typical workflow to assess the engagement of a small molecule inhibitor with HSD17B13 in a cellular context.

Caption: Workflow for determining the potency of an HSD17B13 inhibitor in a cellular assay.

Key Experimental Protocols

Detailed methodologies are crucial for the validation and replication of findings. Below are summaries of key experimental protocols used to study HSD17B13 and its inhibitors.

Recombinant HSD17B13 Enzyme Inhibition Assay

-

Objective: To determine the direct inhibitory activity of a compound on purified HSD17B13 enzyme.

-

Methodology:

-

Express and purify recombinant human HSD17B13 protein.

-

In a multi-well plate, combine the purified enzyme, the cofactor NAD+, and varying concentrations of the test inhibitor.

-

Initiate the enzymatic reaction by adding a substrate (e.g., β-estradiol or retinol).

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the formation of the product (e.g., estrone or retinaldehyde) using methods like LC-MS/MS or a fluorescent readout.

-

Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the inhibitor concentration.

-

Hepatocyte Lipid Droplet Accumulation Assay

-

Objective: To assess the effect of HSD17B13 inhibition on lipid accumulation in hepatocytes.

-

Methodology:

-

Culture human hepatocyte cell lines (e.g., Huh7 or HepG2).

-

Treat the cells with the HSD17B13 inhibitor for a specified period.

-

Induce lipid accumulation by treating the cells with oleic acid.

-

Fix the cells and stain for neutral lipids using a fluorescent dye such as BODIPY or Oil Red O.

-

Capture images using fluorescence microscopy.

-

Quantify the number and size of lipid droplets per cell using image analysis software.

-

Western Blot Analysis for HSD17B13 Expression

-

Objective: To determine the effect of treatments on HSD17B13 protein levels in hepatocytes.

-

Methodology:

-

Culture and treat hepatocytes as required.

-

Lyse the cells and quantify the total protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with a primary antibody specific to HSD17B13.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the HSD17B13 band intensity to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

HSD17B13 is a genetically validated target for the treatment of chronic liver diseases. Its inhibition in hepatocytes is expected to reduce lipogenesis and protect against liver injury. While information on the specific inhibitor "this compound" is not publicly available, the broader understanding of HSD17B13's mechanism of action provides a strong foundation for the development of novel therapeutics. The experimental protocols and assays described in this guide are fundamental for the characterization of any HSD17B13 inhibitor and its progression through the drug discovery pipeline. Future research will likely focus on elucidating the full range of substrates for HSD17B13 and the downstream consequences of its inhibition in the complex cellular environment of the liver.

References

- 1. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. primarysourceai.substack.com [primarysourceai.substack.com]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 6. escholarship.org [escholarship.org]

- 7. researchgate.net [researchgate.net]

- 8. uniprot.org [uniprot.org]

- 9. researchgate.net [researchgate.net]

Hsd17B13-IN-29 and its Role in Lipid Droplet Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1] Emerging evidence from human genetic studies has identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it a compelling therapeutic target.[3][4]

This technical guide focuses on Hsd17B13-IN-29, a small molecule inhibitor of HSD17B13, and the broader context of HSD17B13 inhibition as a therapeutic strategy. While public data on this compound is limited, this document consolidates available information and provides a framework for its investigation by detailing relevant experimental protocols and the signaling pathways in which HSD17B13 is involved. To illustrate the principles of HSD17B13 inhibition, this guide also incorporates data from other well-characterized inhibitors, such as BI-3231.

This compound: A Novel Inhibitor

This compound is a novel small molecule inhibitor of the HSD17B13 enzyme. Information in the public domain is primarily from chemical suppliers and patent literature.

Quantitative Data

The inhibitory potency of this compound and other exemplary inhibitors is summarized in the table below.

| Compound | Target | Assay Substrate | IC50 | Reference |

| This compound | Human HSD17B13 | Estradiol | ≤ 0.1 µM | MedchemExpress |

| BI-3231 | Human HSD17B13 | Not specified | 1 nM | [5] |

| BI-3231 | Mouse HSD17B13 | Not specified | 13 nM | [5] |

HSD17B13 and its Role in Lipid Droplet Metabolism

HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1] Its expression is upregulated in patients with NAFLD.[2] Studies suggest that HSD17B13 plays a role in lipid droplet biogenesis and growth.[2] Inhibition of HSD17B13 is therefore being explored as a therapeutic strategy to ameliorate liver steatosis. For instance, treatment of hepatocytes with the HSD17B13 inhibitor BI-3231 under lipotoxic conditions has been shown to significantly decrease the accumulation of triglycerides within lipid droplets.[6][7]

Signaling Pathways

The expression of HSD17B13 is regulated by the Liver X Receptor α (LXRα) via a Sterol Regulatory Element-Binding Protein 1 (SREBP1)-dependent mechanism.[1][2] HSD17B13 itself possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[3] This places HSD17B13 at the intersection of lipid metabolism and retinoid signaling, both of which are critical in liver homeostasis.

Figure 1: Simplified signaling pathway of HSD17B13 regulation and function.

Experimental Protocols

Investigating the role of this compound and other inhibitors on lipid droplet metabolism requires a combination of enzymatic and cell-based assays.

HSD17B13 Enzymatic Activity Assay

This protocol is designed to measure the enzymatic activity of HSD17B13 and assess the inhibitory potential of compounds like this compound.

Principle: The enzymatic activity of HSD17B13 can be determined by measuring the production of NADH, a co-product of the dehydrogenase reaction, or by quantifying the conversion of a substrate to its product.

Method 1: NADH-Glo Assay

-

Materials:

-

Recombinant human HSD17B13 protein

-

NADH-Glo™ Detection Kit (Promega)

-

Substrate (e.g., β-estradiol)

-

NAD+

-

Assay buffer (e.g., PBS)

-

384-well plates

-

Plate reader capable of luminescence detection

-

-

Procedure:

-

Prepare a reaction mixture containing 500 µM NAD+, 15 µM β-estradiol, and 300 ng of recombinant HSD17B13 protein in PBS.[8]

-

For inhibitor studies, pre-incubate the enzyme with varying concentrations of this compound.

-

Dispense 10 µL of the reaction mixture into each well of a 384-well plate.[8]

-

Initiate the reaction and incubate at a controlled temperature.

-

Add an equal volume of the NADH-Glo™ reagent.[8]

-

Incubate for 1 hour to allow the luminescent signal to develop.[8]

-

Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of NADH produced and thus to the enzyme activity.

-

Method 2: Retinol Dehydrogenase Activity Assay (Cell-based)

-

Materials:

-

HEK293 cells

-

Expression vectors for HSD17B13

-

All-trans-retinol

-

HPLC system for retinoid analysis

-

-

Procedure:

-

Transfect HEK293 cells with an HSD17B13 expression vector or an empty vector control.[9]

-

Treat the transfected cells with all-trans-retinol (e.g., 5 µM) for 8 hours.[9] For inhibitor studies, co-incubate with this compound.

-

Harvest the cells and extract retinoids.

-

Quantify the levels of retinaldehyde and retinoic acid using HPLC.[9]

-

Normalize retinoid levels to the total protein concentration of the cell lysate. Increased retinaldehyde production in HSD17B13-expressing cells compared to controls indicates enzyme activity.

-

Figure 2: General workflow for an HSD17B13 enzymatic inhibition assay.

Cellular Lipid Droplet Quantification

This protocol is used to assess the impact of HSD17B13 inhibition on lipid accumulation in a cellular context.

Principle: Hepatocytes are treated with fatty acids to induce lipid droplet formation. The effect of this compound on the number and size of lipid droplets is then quantified using fluorescent microscopy.

-

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

Fatty acids (e.g., oleic acid, palmitic acid)

-

This compound

-

Fixative (e.g., 4% paraformaldehyde)

-

Lipid droplet stain (e.g., BODIPY 493/503 or Oil Red O)

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope (confocal recommended)

-

Image analysis software (e.g., ImageJ/Fiji, Columbus™)

-

-

Procedure:

-

Cell Culture and Treatment: Plate HepG2 cells and allow them to adhere. Induce lipid droplet formation by treating the cells with a mixture of oleic and palmitic acids. Co-treat with varying concentrations of this compound or a vehicle control.

-

Fixation: After the treatment period, wash the cells with PBS and fix with 4% paraformaldehyde.[10] Paraformaldehyde is recommended as it preserves lipid droplet structure well.[10]

-

Staining:

-

For BODIPY: Permeabilize the cells (if required for other targets) and stain with BODIPY 493/503 to visualize neutral lipids in the droplets. Counterstain nuclei with DAPI.

-

For Oil Red O: Wash fixed cells with 60% isopropanol, then stain with a working solution of Oil Red O.[11]

-

-

Imaging: Acquire images using a confocal fluorescence microscope.[12] This is crucial for obtaining sharp images with low background, which aids in accurate quantification.[12]

-

Quantification: Use image analysis software to quantify lipid droplets. This can be done by measuring the total fluorescence intensity per cell or by segmenting and counting the number and size of individual lipid droplets.[12][13]

-

Figure 3: Experimental workflow for quantifying cellular lipid droplets.

Conclusion

HSD17B13 has emerged as a genetically validated target for the treatment of chronic liver diseases characterized by steatosis. While specific data on this compound is still emerging, its potent inhibitory activity in biochemical assays suggests it could be a valuable tool for elucidating the biological functions of HSD17B13. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to investigate the effects of this compound and other inhibitors on lipid droplet metabolism, with the ultimate goal of developing novel therapeutics for liver disease.

References

- 1. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. academic.oup.com [academic.oup.com]

- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Lipid droplet staining and quantification [bio-protocol.org]

- 12. Detection and Quantification of Lipid Droplets in Differentiated Human Podocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Lipid droplet quantification based on iterative image processing - PubMed [pubmed.ncbi.nlm.nih.gov]

HSD17B13 Inhibition: A Novel Therapeutic Strategy for Non-Alcoholic Fatty Liver Disease (NAFLD)

An In-depth Technical Guide on Target Validation

This technical guide provides a comprehensive overview of the target validation for Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) in the context of Non-Alcoholic Fatty Liver Disease (NAFLD) and its progressive form, Non-Alcoholic Steatohepatitis (NASH). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of HSD17B13 inhibition.

Introduction: The Role of HSD17B13 in NAFLD Pathogenesis

Non-alcoholic fatty liver disease (NAFLD) is a prevalent chronic liver condition characterized by excessive fat accumulation in the liver (steatosis). A significant portion of individuals with NAFLD develop non-alcoholic steatohepatitis (NASH), a more severe form of the disease involving inflammation and liver cell damage, which can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[1]

Genetic studies have identified a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene that is associated with a reduced risk of developing NASH and advanced liver fibrosis.[1][2] HSD17B13 is a lipid droplet-associated protein predominantly expressed in hepatocytes.[3][4] Its precise enzymatic function is still under investigation, but it is known to be involved in hepatic lipid metabolism.[4] The protective nature of the loss-of-function variant has positioned HSD17B13 as a promising therapeutic target for NAFLD and NASH.[1][5] Inhibition of HSD17B13 is hypothesized to mimic the protective effects of the genetic variant, thereby mitigating the progression of NAFLD.

HSD17B13 Signaling Pathway in NAFLD

HSD17B13 expression is upregulated in the livers of NAFLD patients.[3] Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor in lipogenesis.[3][4] HSD17B13 is also implicated in retinol metabolism, catalyzing the conversion of retinol to retinaldehyde.[1] The inhibition of HSD17B13 is thought to interfere with these pathways, leading to a reduction in lipotoxicity and inflammation.

Preclinical Validation of HSD17B13 Inhibition

While "this compound" is a designated inhibitor of HSD17B13, comprehensive preclinical data in NAFLD models for this specific compound is not yet publicly available. Therefore, this guide will present data from other well-characterized HSD17B13 inhibitors and knockdown approaches to validate the therapeutic concept. We will use the potent and selective small molecule inhibitor BI-3231 as a primary example for in vitro studies and supplement with in vivo data from antisense oligonucleotide (ASO) and short hairpin RNA (shRNA) studies.

In Vitro Models

Objective: To assess the effect of HSD17B13 inhibition on hepatocyte lipotoxicity.

Cell Lines:

-

Human hepatoma cell line (HepG2)

-

Primary mouse hepatocytes

Lipotoxicity Induction:

-

Cells are treated with palmitic acid (PA) to induce lipotoxic stress, mimicking a key pathological feature of NAFLD.[6]

Inhibitor Treatment:

-

Cells are co-incubated with the HSD17B13 inhibitor (e.g., BI-3231) at various concentrations.[6]

Key Readouts:

-

Triglyceride (TG) Accumulation: Measured using assays such as Oil Red O staining or enzymatic TG quantification kits.[6]

-

Cell Viability and Proliferation: Assessed by methods like MTT or BrdU incorporation assays.[6]

-

Mitochondrial Function: Evaluated using techniques like Seahorse XF analysis to measure oxygen consumption rate (OCR).[6]

-

Gene Expression Analysis: RT-qPCR to measure the expression of genes involved in lipid metabolism, inflammation, and fibrosis.

The following tables summarize the in vitro effects of HSD17B13 inhibition.

Table 1: In Vitro Potency of HSD17B13 Inhibitors

| Compound | Target | Assay Type | Substrate | IC50 / Ki | Reference |

| BI-3231 | Human HSD17B13 | Biochemical | Estradiol | Ki = 1 nM | [3] |

| Mouse HSD17B13 | Biochemical | Estradiol | Ki = 3 nM | [3] | |

| Human HSD17B13 | Cellular (HEK293) | Estradiol | IC50 = 20 nM | [3] | |

| INI-678 | Human HSD17B13 | Biochemical | Multiple | low nM | [7] |

Table 2: Effects of BI-3231 on Palmitic Acid-Induced Lipotoxicity in Hepatocytes

| Parameter | Cell Type | Treatment | Outcome | Reference |

| Triglyceride Accumulation | HepG2 | PA + BI-3231 | Significantly decreased vs. PA alone | [6] |

| Primary Mouse Hepatocytes | PA + BI-3231 | Significantly decreased vs. PA alone | [6] | |

| Cell Proliferation | HepG2 | PA + BI-3231 | Improved vs. PA alone | [6] |

| Mitochondrial Respiration (OCR) | HepG2 | PA + BI-3231 | Increased vs. PA alone | [6] |

Table 3: Effects of INI-678 in a 3D Liver-on-a-Chip Model of NASH

| Parameter | Treatment | Outcome | Reference |

| α-SMA (fibrosis marker) | High Fat Media + INI-678 | 35.4% decrease vs. control | [7] |

| Collagen Type 1 (fibrosis marker) | High Fat Media + INI-678 | 42.5% decrease vs. control | [7] |

In Vivo Models

Objective: To evaluate the therapeutic efficacy of HSD17B13 inhibition in animal models of NAFLD/NASH.

Animal Models:

-

Diet-induced NASH models:

Therapeutic Intervention:

-

Antisense Oligonucleotide (ASO): Administration of an Hsd17b13-targeting ASO to knockdown gene expression. Dosing is typically performed via subcutaneous injections.[6]

-

Short Hairpin RNA (shRNA): Adeno-associated virus (AAV)-mediated delivery of shRNA targeting Hsd17b13 for long-term knockdown.[10]

Key Endpoints:

-

Serum Biomarkers: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) for liver injury.

-

Histopathology: Liver sections are stained with H&E for assessment of steatosis, inflammation, and ballooning (NAFLD Activity Score - NAS), and with Sirius Red or Masson's trichrome for fibrosis staging.[9]

-

Hepatic Lipid Content: Measurement of triglyceride and cholesterol levels in liver tissue.

-

Gene and Protein Expression: Analysis of markers for lipogenesis, inflammation, and fibrosis in the liver.

The following table summarizes the in vivo effects of HSD17B13 knockdown in mouse models of NAFLD/NASH.

Table 4: In Vivo Efficacy of HSD17B13 Knockdown in NAFLD/NASH Mouse Models

| Intervention | Animal Model | Duration | Key Findings | Reference |

| Hsd17b13 ASO | CDAHFD-fed mice | 8 weeks | - Dose-dependent reduction in hepatic Hsd17b13 mRNA- Significant reduction in hepatic steatosis score- No significant effect on hepatic fibrosis | [6][8] |

| AAV-shHsd17b13 | HFD-fed mice | 12 weeks | - Decreased serum ALT and triglycerides- Improved hepatocyte steatosis and fibrosis- Reduced expression of fibrosis-related proteins | [10] |

Experimental Workflow for HSD17B13 Inhibitor Validation

The following diagram illustrates a typical workflow for the preclinical validation of a novel HSD17B13 inhibitor.

Conclusion

The collective evidence from human genetic studies and preclinical models strongly supports the validation of HSD17B13 as a therapeutic target for NAFLD and NASH. Inhibition of HSD17B13 has been shown to reduce hepatic steatosis, inflammation, and fibrosis in relevant preclinical models. While in vivo efficacy data for specific small molecule inhibitors like this compound are still emerging, the consistent findings from RNA-targeted approaches provide a solid foundation for the continued development of HSD17B13 inhibitors as a novel treatment modality for patients with NAFLD. Further research will be crucial to elucidate the precise mechanisms of action and to translate these promising preclinical findings into effective clinical therapies.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. enanta.com [enanta.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inipharm to Present Data Showing Potential of Small Molecule Inhibitors of HSD17B13 to Combat Liver Fibrosis at AASLD’s The Liver Meeting [businesswire.com]

- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

Hsd17B13-IN-29: A Selective Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 for Liver Disease Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

17β-hydroxysteroid dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease. Hsd17B13-IN-29 is a potent and selective inhibitor of HSD17B13, offering a valuable tool for elucidating the enzyme's role in liver pathophysiology and for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available preclinical data, and detailed experimental protocols for its use in research.

Introduction to HSD17B13

HSD17B13 is a member of the hydroxysteroid dehydrogenase superfamily of enzymes, which are involved in the metabolism of steroids and other lipids.[1] It is predominantly expressed in the liver and is localized to the surface of lipid droplets within hepatocytes.[2][3][4] The precise physiological function of HSD17B13 is still under investigation, but it is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2] Upregulation of HSD17B13 expression has been observed in patients with NAFLD, and its overexpression in cellular models leads to an increase in the number and size of lipid droplets.[2][4][5] Conversely, genetic variants that result in a loss of HSD17B13 function are protective against the progression of simple steatosis to more severe forms of liver disease, including NASH, fibrosis, and hepatocellular carcinoma.[2][6] This strong human genetic validation makes HSD17B13 an attractive target for therapeutic intervention.

This compound: A Potent and Selective Inhibitor

This compound is a small molecule inhibitor of HSD17B13. While detailed structural and extensive preclinical data are not yet publicly available, it has been characterized as a potent inhibitor with a reported IC50 value of ≤ 0.1 μM for estradiol, a known substrate of HSD17B13. Its selectivity for HSD17B13 over other HSD isoforms is a critical attribute for its use as a research tool and a potential therapeutic candidate.

Mechanism of Action

This compound acts by directly binding to the HSD17B13 enzyme and inhibiting its catalytic activity. By blocking the enzymatic function of HSD17B13, the inhibitor is expected to mimic the protective effects observed with loss-of-function genetic variants. The primary mechanism is believed to be the modulation of lipid metabolism within hepatocytes, leading to a reduction in lipotoxicity and subsequent inflammation and fibrosis.

Data Presentation

The following tables summarize the key in vitro and hypothetical in vivo characteristics of a selective HSD17B13 inhibitor like this compound.

Table 1: In Vitro Profile of this compound

| Parameter | Value |

| Target | 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) |

| IC50 (Estradiol as substrate) | ≤ 0.1 μM |

| Selectivity | High selectivity for HSD17B13 over other HSD isoforms (Hypothetical) |

| Cellular Activity | Inhibition of lipid accumulation in primary human hepatocytes (Hypothetical) |

| Mechanism of Inhibition | Reversible, competitive (Hypothetical) |

Table 2: Hypothetical In Vivo Pharmacokinetic Properties of an HSD17B13 Inhibitor

| Parameter | Species | Value |

| Bioavailability (Oral) | Mouse | > 30% |

| Half-life (t1/2) | Mouse | 4-6 hours |

| Plasma Protein Binding | Mouse | > 95% |

| Distribution | Primarily to the liver |

Table 3: Hypothetical In Vivo Efficacy in a NASH Mouse Model

| Parameter | Vehicle Control | HSD17B13 Inhibitor |

| Liver Triglycerides (mg/g) | 150 ± 20 | 90 ± 15 |

| Serum ALT (U/L) | 120 ± 15 | 70 ± 10 |

| NAFLD Activity Score (NAS) | 5.5 ± 0.8 | 3.0 ± 0.5 |

| Fibrosis Stage (Sirius Red) | F2-F3 | F1 |

Experimental Protocols

In Vitro HSD17B13 Enzyme Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of compounds against HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

96-well microplate

-

Plate reader capable of measuring NADH fluorescence or absorbance

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Serially dilute the compound in assay buffer to create a concentration gradient.

-

In a 96-well plate, add the assay buffer, NAD+, and the test compound dilutions.

-

Add the recombinant HSD17B13 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding estradiol to each well.

-

Monitor the production of NADH over time by measuring the increase in fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.

-

Calculate the initial reaction rates and determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Cellular Lipid Accumulation Assay in Hepatocytes

This protocol outlines a method to evaluate the effect of HSD17B13 inhibition on lipid accumulation in a cellular model of steatosis.

Materials:

-

Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2)

-

Cell culture medium

-

Fatty acid solution (e.g., oleic acid and palmitic acid complexed to BSA)

-

This compound

-

Oil Red O staining solution

-

Formalin (4% in PBS)

-

Microscope

Procedure:

-

Seed hepatocytes in a multi-well plate and allow them to adhere overnight.

-

Induce steatosis by treating the cells with the fatty acid solution for 24-48 hours.

-

Concurrently treat the cells with various concentrations of this compound or vehicle control (DMSO).

-

After the treatment period, wash the cells with PBS and fix with 4% formalin.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Wash the cells to remove excess stain.

-

Visualize and quantify the lipid accumulation using microscopy and image analysis software. Alternatively, the stain can be eluted and quantified spectrophotometrically.

Signaling Pathways and Experimental Workflows

HSD17B13 Signaling Pathway in Hepatic Steatosis

Caption: HSD17B13 signaling in hepatic lipid metabolism.

Experimental Workflow for Evaluating this compound

Caption: Workflow for preclinical evaluation of an HSD17B13 inhibitor.

Logical Relationship of HSD17B13 Inhibition and Liver Protection

Caption: The protective mechanism of HSD17B13 inhibition in NASH.

Conclusion

This compound represents a valuable pharmacological tool for investigating the role of HSD17B13 in liver disease. The strong genetic evidence supporting HSD17B13 as a therapeutic target, coupled with the availability of potent and selective inhibitors, provides a promising avenue for the development of novel treatments for NAFLD and NASH. Further research utilizing inhibitors like this compound will be crucial in fully elucidating the therapeutic potential of targeting this key enzyme in hepatic lipid metabolism.

References

- 1. researchgate.net [researchgate.net]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. news-medical.net [news-medical.net]

The Effect of Hsd17B13-IN-29 on Retinol Dehydrogenase Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein highly expressed in the liver that has been identified as a key player in the pathogenesis of chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD).[1][2][3] A significant function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[1][4][5] This activity positions HSD17B13 as a potential therapeutic target. This technical guide provides an in-depth overview of the effect of a hypothetical inhibitor, Hsd17B13-IN-29, on the retinol dehydrogenase activity of HSD17B13. It details the experimental protocols to characterize such an inhibitor, presents data in a structured format, and illustrates the relevant biological pathways and experimental workflows.

Introduction to HSD17B13 and its Retinol Dehydrogenase Function

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family.[5][6] Its expression is enriched in hepatocytes, where it localizes to lipid droplets.[1][7][8] Genetic studies have shown that loss-of-function variants of HSD17B13 are associated with a reduced risk of progression from simple steatosis to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma.[1][2][9]

One of the key enzymatic functions of HSD17B13 is its ability to act as a retinol dehydrogenase, converting retinol to retinaldehyde.[1][4][5] This is a crucial step in the synthesis of retinoic acid, a molecule involved in the regulation of gene expression and various cellular processes. The retinol dehydrogenase activity of HSD17B13 is dependent on its localization to lipid droplets and the presence of the cofactor NAD+.[7][10]

The inhibition of HSD17B13's retinol dehydrogenase activity is a promising therapeutic strategy for the treatment of NAFLD and other chronic liver diseases. Small molecule inhibitors, such as the hypothetical this compound, would aim to reduce the production of retinaldehyde and its downstream effects, thereby mitigating liver injury.

Characterization of this compound's Inhibitory Activity

To assess the effect of this compound on retinol dehydrogenase activity, a series of in vitro and cell-based assays would be performed.

In Vitro Enzymatic Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified HSD17B13 protein.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value |

| IC | Hypothetical Value (e.g., 15 nM) |

| Ki | Hypothetical Value (e.g., 5 nM) |

| Mechanism of Inhibition | Hypothetical (e.g., Competitive) |

Experimental Protocol:

-

Protein Expression and Purification: Recombinant human HSD17B13 protein is expressed in a suitable system (e.g., HEK293 cells) and purified.

-

Enzymatic Reaction: The assay is performed in a reaction buffer containing purified HSD17B13, the cofactor NAD+, and the substrate all-trans-retinol.

-

Inhibitor Addition: this compound is added at various concentrations.

-

Detection: The production of NADH, a product of the dehydrogenase reaction, is monitored over time using a fluorescent or luminescent plate reader.

-

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to determine the IC

50value. Further kinetic studies are performed to determine the mechanism of inhibition (e.g., by varying the substrate concentration).

Cell-Based Assay

Objective: To evaluate the inhibitory activity of this compound on HSD17B13's retinol dehydrogenase function within a cellular context.

Table 2: Cellular Activity of this compound

| Parameter | Value |

| Cellular IC | Hypothetical Value (e.g., 100 nM) |

| Cell Line | HEK293 cells overexpressing HSD17B13 |

Experimental Protocol:

-

Cell Culture and Transfection: HEK293 cells are cultured and transfected with a plasmid encoding for human HSD17B13.

-

Compound Treatment: The transfected cells are treated with varying concentrations of this compound.

-

Substrate Addition: The cells are then incubated with all-trans-retinol.

-

Metabolite Extraction and Analysis: After incubation, the cells and media are collected, and retinoids (retinol, retinaldehyde, and retinoic acid) are extracted. The levels of these metabolites are quantified using high-performance liquid chromatography (HPLC).[5]

-

Data Analysis: The production of retinaldehyde is normalized to the total protein concentration and plotted against the inhibitor concentration to determine the cellular IC

50.

Signaling Pathways and Experimental Workflows

HSD17B13 in Retinol Metabolism

The following diagram illustrates the role of HSD17B13 in the conversion of retinol to retinaldehyde, a key step in retinoic acid synthesis.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gene - HSD17B13 [maayanlab.cloud]

- 4. researchgate.net [researchgate.net]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17-Beta Hydroxysteroid Dehydrogenase 13 Is a Hepatic Retinol Dehydrogenase Associated With Histological Features of Nonalcoholic Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Function of Hsd17B13 with a Novel Selective Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and subsequent liver fibrosis and cirrhosis.[1][2][3][4] These findings have positioned Hsd17B13 as a compelling therapeutic target for chronic liver diseases. This technical guide outlines the function of Hsd17B13 and provides a framework for its investigation using a hypothetical potent and selective small molecule inhibitor, Hsd17B13-IN-29. The document details the biochemical and cellular characterization of this inhibitor, presents its effects in preclinical models of liver disease, and provides detailed experimental protocols and data interpretation guidelines.

Introduction to Hsd17B13

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[5] It is primarily localized to the surface of lipid droplets within hepatocytes.[1][2][3][6] While its precise enzymatic function is an area of active investigation, it has been shown to possess retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[1][7] The expression of Hsd17B13 is upregulated in patients with NAFLD.[1][8][9] The protective effects of HSD17B13 loss-of-function variants suggest that inhibition of its enzymatic activity could be a viable therapeutic strategy for mitigating the progression of chronic liver disease.[2][4]

Characterization of this compound

This compound is a hypothetical, potent, and selective small molecule inhibitor designed to probe the function of Hsd17B13. Its development and characterization would involve a series of biochemical and cellular assays to establish its potency, selectivity, and mechanism of action.

Biochemical and Cellular Potency

The potency of this compound would be determined using both isolated enzyme and cell-based assays.

| Assay Type | Description | Key Parameters | This compound (Hypothetical Data) |

| Biochemical Assay | Recombinant human Hsd17B13 enzyme activity measured by monitoring the conversion of a specific substrate. | IC50 | 15 nM |

| Cellular Assay | Measurement of Hsd17B13 target engagement in a human hepatocyte cell line (e.g., HepG2). | EC50 | 75 nM |

Selectivity Profile

To ensure that the observed effects are due to the inhibition of Hsd17B13, this compound would be profiled against other members of the HSD17B family and a broader panel of off-target proteins.

| Protein Family | Number of Proteins Tested | This compound (Hypothetical Data) |

| HSD17B Family | 14 | >10 µM IC50 for all other isoforms |

| General Kinase Panel | 400+ | No significant inhibition at 10 µM |

| GPCR Panel | 100+ | No significant binding at 10 µM |

Experimental Protocols

Protocol for Hsd17B13 Enzymatic Assay

This protocol describes a method for determining the in vitro potency of an inhibitor against recombinant Hsd17B13.

Materials:

-

Recombinant human Hsd17B13 protein

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Substrate (e.g., retinol)

-

Cofactor (e.g., NAD+)

-

This compound or other test compounds

-

96-well assay plate

-

Plate reader capable of measuring absorbance or fluorescence

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add 2 µL of the diluted inhibitor or DMSO (vehicle control).

-

Add 50 µL of assay buffer containing the recombinant Hsd17B13 enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 50 µL of assay buffer containing the substrate and cofactor.

-

Monitor the reaction kinetics by measuring the change in absorbance or fluorescence over time at a specific wavelength.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.

Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular environment.

Materials:

-

Hepatocyte cell line (e.g., HepG2)

-

This compound

-

Cell lysis buffer

-

PBS

-

PCR tubes

-

Thermocycler

-

Western blot reagents and antibodies against Hsd17B13

Procedure:

-

Treat cultured HepG2 cells with this compound or vehicle (DMSO) for 1 hour.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble and aggregated protein fractions by centrifugation.

-

Analyze the amount of soluble Hsd17B13 in the supernatant by Western blotting.

-

A shift in the melting curve of Hsd17B13 in the presence of the inhibitor indicates target engagement.

Visualizing Hsd17B13 Pathways and Workflows

Proposed Hsd17B13 Signaling Pathway

The expression of Hsd17B13 is regulated by liver X receptor-α (LXRα) and sterol regulatory element-binding protein-1c (SREBP-1c).[1] Once expressed, it localizes to lipid droplets and is involved in retinol metabolism.

Caption: Proposed signaling pathway of Hsd17B13 and its inhibition.

Experimental Workflow for Inhibitor Characterization

A logical workflow is essential for the systematic evaluation of a novel inhibitor like this compound.

Caption: Workflow for the characterization of an Hsd17B13 inhibitor.

Hsd17B13 Loss-of-Function and Disease Protection

Genetic data strongly supports a protective role for Hsd17B13 loss-of-function against the progression of chronic liver disease.

Caption: Logical relationship between Hsd17B13 function and liver disease risk.

Conclusion

The genetic validation of Hsd17B13 as a key player in the progression of chronic liver disease provides a strong rationale for the development of targeted inhibitors. A selective tool compound, such as the hypothetical this compound, is invaluable for elucidating the precise molecular functions of Hsd17B13 and for validating its therapeutic potential. The experimental frameworks and data presented in this guide offer a comprehensive approach to the investigation of Hsd17B13, from initial inhibitor characterization to preclinical proof-of-concept. Further research in this area holds significant promise for the development of novel therapies for NAFLD and other related liver disorders.

References

- 1. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]

- 3. researchgate.net [researchgate.net]

- 4. news-medical.net [news-medical.net]

- 5. Is HSD17B13 Genetic Variant a Protector for Liver Dysfunction? Future Perspective as a Potential Therapeutic Target [mdpi.com]

- 6. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. escholarship.org [escholarship.org]

- 8. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

Hsd17B13-IN-29 for Studying Liver Fibrosis Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which can lead to liver fibrosis and cirrhosis. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases. This has spurred the development of small molecule inhibitors to pharmacologically mimic this protective effect. Hsd17B13-IN-29 is a putative inhibitor of HSD17B13. This guide provides an in-depth overview of this compound, within the broader context of HSD17B13 inhibition as a strategy to combat liver fibrosis, acknowledging the limited public information on this specific compound.

This compound: Available Data

This compound is described as an inhibitor of HSD17B13. Currently, publicly available information on this compound is limited primarily to data from chemical vendors.

Quantitative Data

The only publicly available quantitative data for this compound is its in vitro potency.

| Compound | Target | Assay | IC50 | Reference |

| This compound | HSD17B13 | Estradiol Conversion | ≤ 0.1 μM | [1] |

Table 1: In Vitro Potency of this compound.[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and biological evaluation of this compound are not available in the public domain. The primary source of information appears to be a patent application, which may contain synthesis schemes but typically lacks the detailed step-by-step protocols required for replication in a research setting[1].

For researchers interested in evaluating HSD17B13 inhibitors, a general enzymatic assay protocol is described below.

General HSD17B13 Enzymatic Activity Assay (Hypothetical)

This protocol is a generalized procedure for measuring the enzymatic activity of HSD17B13 and assessing the potency of inhibitors.

Materials:

-

Recombinant human HSD17B13 protein

-

Estradiol (substrate)

-

NAD+ (cofactor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Detection reagent for NADH (e.g., a diaphorase/resazurin-based system)

-

384-well assay plates

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO.

-

In the assay plate, add the assay buffer, NAD+, and the test inhibitor solution.

-

Add the recombinant HSD17B13 enzyme to initiate a pre-incubation period (e.g., 15 minutes at room temperature).

-

Initiate the enzymatic reaction by adding the substrate, estradiol.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes at 37°C).

-

Stop the reaction and add the NADH detection reagent.

-

Measure the signal (e.g., fluorescence) on a plate reader.

-

Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.

HSD17B13 Signaling and Therapeutic Intervention

The precise physiological function of HSD17B13 is still under investigation, but it is known to be a lipid droplet-associated protein primarily expressed in hepatocytes. Its activity is thought to influence hepatic lipid metabolism.

References

An In-Depth Technical Guide to Hsd17B13-IN-29: A Potent Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13

For Researchers, Scientists, and Drug Development Professionals

Abstract

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, which has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have shown that loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of progressive liver disease. Hsd17B13-IN-29 is a potent small molecule inhibitor of Hsd17B13, identified as a promising candidate for therapeutic intervention. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its characterization.

Chemical Structure and Properties

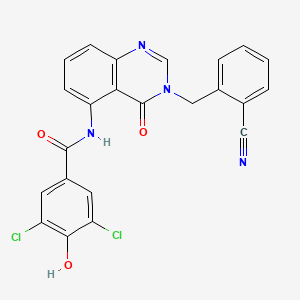

This compound, also referred to as Compound 53 in associated patents, is a novel dichlorophenol-containing compound. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 2-((5-(2-cyanobenzyl)-4-oxo-4,5-dihydro-1H-imidazo[4,5-c]pyridin-1-yl)amino)-N-(2,4-dichlorophenyl)benzamide | |

| CAS Number | 2770246-48-3 | |

| Molecular Formula | C27H17Cl2N5O2 | |

| Molecular Weight | 526.37 g/mol | |

| SMILES String | N#CC1=C(CN2C=NC3=C(C2=O)C(NC(C4=CC(Cl)=C(C(Cl)=C4)O)=O)=CC=C3)C=CC=C1 | |

| Solubility | Data not publicly available. | |

| Permeability | Data not publicly available. |

Pharmacological Properties

This compound is a highly potent inhibitor of the enzymatic activity of Hsd17B13. The primary mechanism of action is the blockade of the conversion of estradiol to estrone.

| Parameter | Value | Substrate | Assay Type | Reference |

| IC50 | ≤ 0.1 μM | Estradiol | Enzymatic Assay | |

| Ki | Data not publicly available. | - | - | |

| Cell-based Activity | Data not publicly available. | - | - |

Signaling Pathway and Mechanism of Action

Hsd17B13 is an oxidoreductase that catalyzes the conversion of 17-keto and 17-hydroxysteroids. One of its key functions is the conversion of estradiol (a more potent estrogen) to estrone (a less potent estrogen). The enzyme is located on the surface of lipid droplets within hepatocytes and is implicated in lipid metabolism and the progression of liver disease. This compound acts as a direct inhibitor of this enzymatic activity.

Caption: Inhibition of Hsd17B13 enzymatic activity by this compound.

Experimental Protocols

The following is a representative protocol for determining the in vitro potency of Hsd17B13 inhibitors, based on published methodologies.

Biochemical Enzyme Activity Assay (Estradiol as Substrate)

Objective: To determine the IC50 value of this compound by measuring the inhibition of Hsd17B13-mediated conversion of estradiol to estrone.

Materials:

-

Purified recombinant human Hsd17B13 protein

-

This compound (or other test compounds)

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, 0.01% BSA)

-

Detection Reagent (e.g., NAD(P)H-Glo™ Detection Reagent)

-

384-well assay plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound solutions in assay buffer to the desired final concentrations.

-

Assay Plate Preparation: Add the diluted compound solutions to the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known Hsd17B13 inhibitor (for 100% inhibition).

-

Substrate and Cofactor Addition: Prepare a substrate/cofactor mix containing β-estradiol and NAD+ in assay buffer. Add this mix to all wells.

-

Enzyme Addition: Initiate the enzymatic reaction by adding purified Hsd17B13 protein to all wells.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Detection: Stop the reaction and measure the amount of NADH produced by adding the NAD(P)H-Glo™ Detection Reagent according to the manufacturer's instructions.

-

Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Methodological & Application

Application Notes and Protocols for Hsd17B13-IN-29 In Vitro Assay in HepG2 Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in vitro assay to evaluate the efficacy of Hsd17B13-IN-29, a putative inhibitor of 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), using the human hepatoma cell line HepG2. This document includes experimental workflows, signaling pathway diagrams, and data presentation guidelines.

Introduction

17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[2] Hsd17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[4][5][6] This enzymatic function is implicated in hepatic lipid metabolism. The inhibition of Hsd17B13 is therefore a promising therapeutic strategy for the treatment of chronic liver diseases. This document outlines a protocol to assess the inhibitory potential of this compound in a cellular context.

Signaling Pathway of Hsd17B13 in Hepatic Lipid Metabolism

The exact signaling pathway of Hsd17B13 is still under investigation, but it is understood to play a role in hepatic lipid and retinol metabolism. The following diagram illustrates its proposed mechanism of action.

References

- 1. enanta.com [enanta.com]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Developing a Cell-Based Assay with Hsd17B13-IN-29: Application Notes and Protocols

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust cell-based assay for the characterization of Hsd17B13 inhibitors, using Hsd17B13-IN-29 as a representative compound. The protocols outlined below cover the determination of cellular activity, target engagement, and downstream effects of Hsd17B13 inhibition in relevant human liver cell models.

Introduction to Hsd17B13

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It belongs to the short-chain dehydrogenases/reductases (SDR) family and is implicated in hepatic lipid and retinol metabolism.[3][4] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[5][6] This protective effect has positioned Hsd17B13 as a promising therapeutic target for the treatment of chronic liver diseases.[7][8] Hsd17B13 exhibits retinol dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde.[5][9] Inhibition of this enzymatic activity is a key strategy in the development of novel therapeutics for liver disorders.

Signaling Pathway and Mechanism of Action

Hsd17B13 is involved in intricate cellular pathways related to lipid metabolism and inflammation. Its expression is regulated by transcription factors such as SREBP-1c, which is a key player in lipogenesis.[10] The enzymatic activity of Hsd17B13 influences the levels of bioactive lipids and retinoids, which can in turn affect inflammatory signaling pathways like NF-κB and MAPK.[3] Inhibition of Hsd17B13 is expected to modulate these pathways, leading to a reduction in liver injury and fibrosis.

Figure 1: Hsd17B13 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following protocols describe the key experiments for characterizing Hsd17B13 inhibitors in a cell-based setting.

Protocol 1: Hsd17B13 Retinol Dehydrogenase Activity Assay

This assay measures the enzymatic activity of Hsd17B13 by quantifying the conversion of retinol to retinaldehyde in cells overexpressing the enzyme.

1. Cell Culture and Transfection:

- Culture HEK293 or HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

- Seed cells in 12-well plates at a density of 2 x 10^5 cells/well.

- After 24 hours, transfect cells with a plasmid encoding human Hsd17B13 or an empty vector control using a suitable transfection reagent.

2. Compound Treatment:

- 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

- Pre-incubate the cells with the compound for 1 hour.

3. Substrate Addition and Incubation:

- Add all-trans-retinol to a final concentration of 2-5 µM.[11]

- Incubate the cells for 6-8 hours at 37°C.[11]

4. Sample Preparation and Analysis:

- Harvest the cells and cell culture supernatant.

- Perform retinoid extraction from the samples.

- Analyze the levels of retinaldehyde and retinoic acid by normal-phase High-Performance Liquid Chromatography (HPLC).[11]

- Normalize retinoid levels to the total protein concentration of the cell lysate.

5. Data Analysis:

- Calculate the percentage of Hsd17B13 activity relative to the vehicle-treated control.

- Determine the IC50 value of this compound by fitting the dose-response data to a four-parameter logistic equation.

Protocol 2: Target Engagement Assay in Endogenous Hsd17B13-Expressing Cells

This protocol validates the specific inhibition of Hsd17B13 by this compound in a more physiologically relevant setting using cell lines with endogenous expression of the enzyme.

1. Cell Line Selection and Culture:

- Use a cell line with high endogenous Hsd17B13 expression (e.g., H441 lung cancer cells) and a cell line with low expression (e.g., A549 cells) as a negative control.[12]

- Culture cells in appropriate media as recommended by the supplier.

2. Compound Treatment and Substrate Incubation:

- Seed cells in 24-well plates and allow them to adhere overnight.

- Treat the cells with a dilution series of this compound or vehicle control for 1-2 hours.

- Add a suitable substrate for Hsd17B13, such as β-estradiol (e.g., 75 µM).[4]

3. Measurement of Enzyme Activity:

- After an appropriate incubation period, measure the product of the enzymatic reaction. For β-estradiol, this would be estrone. Alternatively, monitor the production of NADH, a cofactor in the reaction, using a luminescent assay.[4]

4. Data Analysis:

- Compare the inhibitory effect of this compound in the high-expressing and low-expressing cell lines.

- Selective inhibition in the H441 cells would confirm target engagement.[12]

Protocol 3: Assessment of Downstream Anti-Fibrotic Effects

This assay evaluates the functional consequences of Hsd17B13 inhibition by measuring the expression of key fibrotic markers.

1. Cell Model for Fibrosis:

- Use a relevant cell model for liver fibrosis, such as primary human hepatic stellate cells (HSCs) or a co-culture system of hepatocytes and HSCs. Alternatively, a human liver cell-based 3D liver-on-a-chip model can be employed.[2]

2. Induction of Fibrotic Response:

- Treat the cells with a pro-fibrotic stimulus, such as transforming growth factor-beta 1 (TGF-β1), to induce the expression of fibrotic genes.

3. Compound Treatment:

- Co-treat the cells with the pro-fibrotic stimulus and varying concentrations of this compound or vehicle control.

4. Measurement of Fibrotic Markers:

- After 24-48 hours of treatment, assess the expression of key fibrotic markers at the mRNA and protein levels.

- mRNA: Isolate total RNA and perform quantitative real-time PCR (qRT-PCR) for genes such as COL1A1 (Collagen Type I Alpha 1 Chain) and ACTA2 (Alpha-Smooth Muscle Actin, α-SMA).

- Protein: Perform Western blotting or immunofluorescence staining for α-SMA and Collagen I.

5. Data Analysis:

- Quantify the dose-dependent reduction in the expression of fibrotic markers upon treatment with this compound.

Experimental Workflow Diagram

Figure 2: Overall Experimental Workflow for Hsd17B13 Inhibitor Characterization.

Data Presentation

The quantitative data generated from these assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell Line | Substrate | Parameter | This compound |

| Retinol Dehydrogenase Activity | HEK293 (overexpressing) | All-trans-retinol | IC50 (nM) | [Insert Value] |

| Target Engagement | H441 (endogenous) | β-estradiol | IC50 (nM) | [Insert Value] |

| Target Engagement | A549 (low expression) | β-estradiol | IC50 (nM) | > [Insert Max Conc.] |

Table 2: Anti-Fibrotic Activity of this compound

| Marker | Treatment | Fold Change vs. Vehicle | % Inhibition by this compound |

| COL1A1 mRNA | TGF-β1 | [Insert Value] | [Insert Value] |

| α-SMA Protein | TGF-β1 | [Insert Value] | [Insert Value] |

These protocols and guidelines provide a solid framework for the development and implementation of a cell-based assay for the evaluation of Hsd17B13 inhibitors. The use of multiple, complementary assays will ensure a thorough characterization of the compound's potency, selectivity, and functional effects.

References

- 1. HSD17B13 | Abcam [abcam.com]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]

- 4. origene.com [origene.com]

- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drughunter.com [drughunter.com]

Hsd17B13-IN-29 solubility and preparation for cell culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hsd17B13-IN-29 is a potent inhibitor of the enzyme 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is primarily expressed in the liver and is associated with lipid droplets. It is implicated in the pathogenesis of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). As a key enzyme in hepatic lipid metabolism, HSD17B13 catalyzes the conversion of retinol to retinaldehyde. Inhibition of HSD17B13 is a promising therapeutic strategy for the treatment of liver diseases. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays.

Data Presentation

Solubility of this compound

The solubility of this compound in common laboratory solvents is crucial for the design of in vitro experiments. The following table summarizes the solubility data for this compound. It is recommended to use freshly opened anhydrous solvents for the best results. If precipitation is observed, gentle warming and/or sonication in an ultrasonic bath can be used to aid dissolution.

| Solvent | Solubility (at 25°C) | Molar Equivalent (for 10 mM stock) |

| DMSO | ≥ 50 mg/mL | ≥ 10 mM |

| Ethanol | < 1 mg/mL | Insoluble |

| Water | < 0.1 mg/mL | Insoluble |

Note: The provided solubility data is based on information for similar compounds and should be considered as a guideline. It is recommended to perform a small-scale solubility test before preparing larger volumes of stock solutions.

Signaling Pathway

The enzyme HSD17B13 is a key player in hepatic lipid metabolism, specifically in the conversion of retinol to retinaldehyde. Its activity can influence downstream inflammatory signaling pathways implicated in liver disease, such as the NF-κB and MAPK pathways, and has been shown to activate PAF/STAT3 signaling. The inhibition of HSD17B13 by this compound is expected to modulate these pathways.

Caption: Simplified signaling pathway of HSD17B13.

Experimental Protocols

Preparation of this compound for Cell Culture

This protocol describes the preparation of a stock solution of this compound and its subsequent dilution to a working concentration for use in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

-

Sterile, pyrogen-free pipette tips

-

Vortex mixer

-

Cell culture medium appropriate for the cell line being used

Procedure:

-

Stock Solution Preparation (10 mM): a. Allow the vial of this compound powder to equilibrate to room temperature before opening. b. Aseptically weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out the appropriate mass based on the compound's molecular weight. c. Add the appropriate volume of anhydrous DMSO to the powder to achieve a final concentration of 10 mM. d. Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate for a few minutes to aid dissolution. e. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the stock solution aliquots at -20°C or -80°C for long-term storage.

-

Working Solution Preparation: a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for your experiment. c. It is recommended to perform a pilot experiment to determine the optimal working concentration range for your specific cell line and assay. d. Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in your experiments.

Example Dilution:

To prepare a 10 µM working solution from a 10 mM stock solution:

-

Perform a 1:100 dilution of the stock solution in cell culture medium (e.g., add 1 µL of 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution).

-

Perform a further 1:10 dilution of the intermediate solution in cell culture medium (e.g., add 10 µL of 100 µM intermediate solution to 90 µL of medium to get the final 10 µM working solution).

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.

Caption: Workflow for this compound preparation.

Application Notes and Protocols: High-Content Imaging Assay for Lipid Droplets Using Hsd17B13-IN-29

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated protein predominantly expressed in the liver.[1][2][3] Emerging evidence highlights its significant role in hepatic lipid metabolism.[4] Upregulation of Hsd17B13 is observed in non-alcoholic fatty liver disease (NAFLD), suggesting its involvement in the pathogenesis of this condition.[1][3][5] Consequently, Hsd17B13 has become a promising therapeutic target for liver diseases.

Hsd17B13-IN-29 is a potent inhibitor of Hsd17B13, with a reported IC50 value of ≤ 0.1 μM for estradiol, one of its substrates. This application note provides a detailed protocol for utilizing this compound in a high-content imaging assay to quantify its effect on lipid droplet formation in a cellular model of steatosis. High-content imaging allows for the automated acquisition and analysis of cellular images, enabling the quantification of various cellular features, including the number, size, and intensity of lipid droplets.[6][7][8]

Signaling Pathway and Experimental Workflow

The precise signaling pathway of Hsd17B13 in lipid metabolism is still under investigation. However, it is understood to be a lipid droplet-associated enzyme that influences hepatic lipid accumulation.[9] Inhibition of Hsd17B13 is expected to reduce the storage of neutral lipids within lipid droplets.

The experimental workflow for the high-content imaging assay is outlined below.

Experimental Protocols

Materials and Reagents

-

Cell Line: Human hepatoma cell line (e.g., Huh7 or HepG2)

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Lipid Loading Solution: Oleic acid complexed to bovine serum albumin (BSA)

-

Inhibitor: this compound (solubilized in DMSO)

-

Staining Reagents:

-

Hoechst 33342 (for nuclei)

-

BODIPY 493/503 or Nile Red (for neutral lipid droplets)

-

-

Fixative: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

Wash Buffer: Phosphate-Buffered Saline (PBS)

-

Assay Plates: 96-well, black-walled, clear-bottom imaging plates

Cell Culture and Seeding

-

Culture human hepatoma cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using trypsin-EDTA.

-

Neutralize trypsin with culture medium and centrifuge the cell suspension.

-

Resuspend the cell pellet in fresh culture medium and determine the cell concentration.

-

Seed the cells into a 96-well imaging plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

Induction of Steatosis and Inhibitor Treatment

-

Prepare a stock solution of oleic acid complexed to BSA. A common working concentration is 200-400 µM.

-

Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.01 µM to 10 µM. Include a DMSO vehicle control.

-

Aspirate the culture medium from the 96-well plate.

-

Add 100 µL of the lipid loading solution to all wells, except for the negative control wells (which receive fresh culture medium).

-

Immediately add the different concentrations of this compound to the appropriate wells.

-

Incubate the plate for 24-48 hours at 37°C.

Staining of Nuclei and Lipid Droplets

-

Aspirate the medium from the wells and wash twice with PBS.

-

Fix the cells by adding 100 µL of 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the wells three times with PBS.

-